molecular formula C7H6N4O B026573 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine CAS No. 107866-54-6

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Cat. No.: B026573
CAS No.: 107866-54-6
M. Wt: 162.15 g/mol
InChI Key: SDYATKOQVBKTLQ-UHFFFAOYSA-N
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Description

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with an acetyl group attached to the nitrogen atom of the triazole ring.

Biochemical Analysis

Biochemical Properties

It has been used as a reactant in the synthesis of carpanone-based inhibitors of exocytosis from the Golgi apparatus This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

It’s known to be used in the preparation of selective cyclooxygenase-2 (COX-2) inactivators , which suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known to be used in the acetylation of amines , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine can be synthesized through several methods. One common approach involves the cyclization of 1-acetyl-1H-1,2,3-triazole with 2-aminopyridine under acidic conditions. Another method includes the reaction of 1-acetyl-1H-1,2,3-triazole with pyridine-2-carboxaldehyde in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is unique due to the presence of both the triazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-(triazolo[4,5-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYATKOQVBKTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351540
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107866-54-6
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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